molecular formula C36H24N2O2S B3100758 mCPSOB CAS No. 1374770-41-8

mCPSOB

Cat. No.: B3100758
CAS No.: 1374770-41-8
M. Wt: 548.7 g/mol
InChI Key: WNSLPGYMTNRXKB-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

mCPSOB, also known as 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, is an ambipolar host thermally activated delayed fluorescence (TADF) material . It contains two electron-donating carbazole groups and one electron-accepting diphenylsulfonyl group . The primary targets of this compound are the electron-donating and electron-accepting sites in the molecule, which play a crucial role in its fluorescence properties.

Mode of Action

The mode of action of this compound involves the interaction of the compound with its electron-donating and electron-accepting targets. The compound’s structure allows it to exhibit thermally activated delayed fluorescence (TADF). This means that after the molecule absorbs light, it can emit light over a longer period, which is a property utilized in various applications such as organic light-emitting diodes (OLEDs) .

Pharmacokinetics

It is known that this compound has a high energy level of the triplet state (302 eV), which suppresses triplet exciton quenching and results in higher external quantum efficiency (EQE) . Additionally, this compound has a higher glass transition temperature (Tg = 140 °C), which can prevent the compound from crystallizing during operation and reduces the possibility of phase separation .

Result of Action

The result of this compound’s action is the emission of light over an extended period due to its TADF properties. This makes it an ideal host material for blue/deep blue dopants in OLEDs

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the compound’s TADF properties and its stability. A higher temperature can prevent this compound from crystallizing during operation, thus improving its thermal and morphological stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves multiple steps. The key steps include:

Industrial Production Methods

Industrial production of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Sublimation is often used to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

Types of Reactions

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, which can be used for further applications in organic electronics and light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole stands out due to its higher glass transition temperature and triplet energy level, which prevent crystallization during operation and reduce phase separation. This results in significantly improved device thermal and morphological stability, making it a superior choice for high-performance OLED applications .

Properties

IUPAC Name

9-[3-(benzenesulfonyl)-5-carbazol-9-ylphenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2O2S/c39-41(40,27-12-2-1-3-13-27)28-23-25(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)22-26(24-28)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSLPGYMTNRXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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